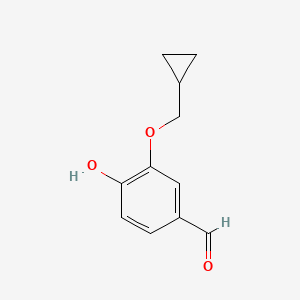

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-6-9-3-4-10(13)11(5-9)14-7-8-1-2-8/h3-6,8,13H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAZVBDTWHMFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744798 | |

| Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25934-52-5 | |

| Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key organic intermediate, recognized primarily for its role in the synthesis of active pharmaceutical ingredients (APIs). Most notably, it serves as a crucial building block for Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). Understanding the physicochemical properties of this intermediate is paramount for process optimization, formulation development, and ensuring the quality and stability of the final API.

This guide provides a comprehensive technical overview of the core physicochemical characteristics of this compound. It is designed to be a practical resource, blending foundational data with the causality behind experimental choices and methodologies relevant to pharmaceutical development.

Core Physicochemical Data

A summary of the fundamental properties of this compound is presented below. These parameters form the basis for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 25934-52-5 | [1] |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Appearance | Data not consistently available; typically a solid. | |

| Purity | Commercially available in purities of 95% to >99%. | [2] |

| Storage | Recommended storage at room temperature or refrigerated (2-8°C). | [1] |

| Melting Point | Experimental data not available in cited sources. | |

| Boiling Point | Experimental data not available in cited sources. | |

| Solubility | Specific aqueous solubility data is not available. Expected to be sparingly soluble in water and soluble in common organic solvents like DMSO, DMF, and alcohols. |

Critical Parameters for Drug Development

Beyond the basic identifiers, several physicochemical properties are critical for predicting the behavior of a molecule in both synthetic and biological systems. These include lipophilicity (LogP), acidity (pKa), and chemical stability.

Lipophilicity (LogP)

Expertise & Experience: Lipophilicity, quantified as the logarithm of the partition coefficient (LogP) between octanol and water, is a cornerstone of drug design.[3][4] It profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4] For an intermediate like this compound, LogP dictates its solubility in reaction solvents and extraction/purification efficiency. While an experimentally determined LogP for this specific molecule is not readily published, its value is crucial for downstream process development. According to Lipinski's Rule of 5, an orally available drug should ideally have a LogP value less than 5.[3][4]

Trustworthiness (Self-Validating Protocol): The "shake-flask" method remains the gold standard for LogP determination due to its directness, though it can be time-consuming.[4][5] The protocol's validity is ensured by using pre-saturated solvents, running replicates, and quantifying the analyte concentration in both phases accurately, typically via HPLC-UV.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol). Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of each and allowing the layers to separate overnight.

-

Partitioning: Add a small aliquot of the stock solution to a vessel containing a known volume of pre-saturated n-octanol and pre-saturated water.

-

Equilibration: Seal the vessel and shake it gently for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning. Centrifuge the vessel to ensure a clean separation of the two phases.

-

Quantification: Carefully sample both the aqueous and organic layers.

-

Analysis: Determine the concentration of the analyte in each phase using a validated analytical method, such as reverse-phase HPLC with UV detection.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

Logical Workflow for LogP Determination

Caption: Shake-Flask method workflow for LogP determination.

Acidity (pKa)

Expertise & Experience: The pKa value defines the extent of ionization of a molecule at a given pH.[6] For this compound, the phenolic hydroxyl group is the primary ionizable moiety. Its pKa is critical as ionization dramatically affects solubility, membrane permeability, and reactivity. In a synthetic context, knowing the pKa is essential for selecting the appropriate base and reaction conditions, for example, during etherification or other reactions involving the phenolic oxygen. In a biological context, the ionization state governs how the molecule interacts with physiological environments.[7]

Trustworthiness (Self-Validating Protocol): Spectrometric pKa determination is a robust method for compounds with a pH-dependent UV-Vis spectrum, which is characteristic of phenols.[6] The protocol's integrity relies on precise pH measurements and the acquisition of full spectra to identify the isosbestic point—a wavelength where the absorbance of the acidic and basic forms are identical, confirming a simple two-state equilibrium.

Experimental Protocol: UV-Vis Spectrometric pKa Determination

-

Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).[6] Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

Measurement: For each buffer solution, add a constant aliquot of the stock solution to a quartz cuvette and record the full UV-Vis spectrum (e.g., 200-500 nm).[6]

-

Data Analysis: Plot absorbance at a selected wavelength (where the difference between the ionized and non-ionized forms is maximal) against pH.

-

pKa Calculation: Fit the resulting data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.[8]

-

Validation: Confirm the presence of a clean isosbestic point in the overlaid spectra to validate the two-species equilibrium assumption.

Logical Workflow for Spectrometric pKa Determination

Caption: UV-Vis spectrometric workflow for pKa determination.

Chemical Stability

Expertise & Experience: Stability testing is a non-negotiable aspect of pharmaceutical development, ensuring that a substance maintains its quality, purity, and safety over time.[9][10] For an intermediate, stability data informs storage conditions, re-test periods, and potential degradation pathways that could introduce impurities into the final API.[11][12] Stability studies are broadly categorized into long-term, accelerated, and forced degradation (stress) testing.

Trustworthiness (Self-Validating Protocol): A stability program is validated by its adherence to ICH (International Council for Harmonisation) guidelines. It requires a well-defined protocol specifying batches, storage conditions, testing intervals, and analytical methods. The use of a validated, stability-indicating analytical method (typically HPLC) is critical to separate and quantify the parent compound from any potential degradants.

Methodology: Pharmaceutical Stability Study Workflow

-

Protocol Design: Define the study's objectives. Select batches, container closure systems, storage conditions (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH), and testing time points (e.g., 0, 3, 6, 9, 12 months).[13]

-

Method Validation: Develop and validate a stability-indicating HPLC method capable of resolving the parent peak from all potential degradation products.

-

Forced Degradation: Conduct stress testing under harsh conditions (e.g., acid, base, oxidation, heat, light) to identify likely degradation pathways and products.[11] This helps prove the specificity of the analytical method.

-

Study Execution: Place samples in qualified stability chambers under the conditions defined in the protocol.

-

Time-Point Testing: At each scheduled time point, withdraw samples and analyze them for appearance, assay, purity, and degradation products.

-

Data Evaluation: Analyze the data for trends. The results from accelerated studies can be used to predict the shelf-life under long-term conditions.[12]

Logical Workflow for Stability Testing

Caption: General workflow for a pharmaceutical stability study.

Spectral Characterization

Structural elucidation and confirmation rely on spectroscopic techniques. While specific, verified spectra for this compound are not provided in the search results, the expected characteristics can be inferred from its structure.

-

¹H NMR: The spectrum would feature distinct signals for:

-

An aldehyde proton (CHO) as a singlet around 9.8 ppm.

-

Aromatic protons on the trisubstituted ring, likely appearing as complex multiplets between 6.9-7.5 ppm.[14][15]

-

A phenolic hydroxyl proton (OH) as a broad singlet, with its chemical shift dependent on concentration and solvent.

-

A doublet for the methylene protons (-O-CH₂-) of the cyclopropylmethoxy group around 4.0 ppm.

-

A multiplet for the methine proton (-CH-) of the cyclopropyl group.

-

Multiplets for the methylene protons (-CH₂-) within the cyclopropyl ring at high field (upfield), typically between 0.3-0.6 ppm.

-

-

¹³C NMR: Key signals would include:

-

A carbonyl carbon (C=O) from the aldehyde group around 190 ppm.

-

Aromatic carbons between 110-160 ppm, including the carbons attached to the oxygen substituents at the lower field end of this range.[14][16]

-

The methylene carbon of the ether linkage (-O-CH₂-) around 70 ppm.

-

High-field signals for the carbons of the cyclopropyl ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

-

A broad absorption band for the hydroxyl group (O-H stretch) around 3300-3400 cm⁻¹.[14]

-

A strong, sharp absorption for the aldehyde carbonyl group (C=O stretch) around 1670-1690 cm⁻¹.

-

Absorptions for aromatic C=C stretching in the 1500-1600 cm⁻¹ region.

-

A C-O stretching band for the ether linkage around 1200-1250 cm⁻¹.

-

Synthesis Outline

This compound is typically synthesized via a nucleophilic substitution reaction. A common route involves the selective etherification of a dihydroxybenzaldehyde precursor.[17]

General Synthesis Workflow

Caption: A typical synthesis pathway for the target compound.

Safety and Handling

-

Hazard Classification: Likely to be classified as a skin irritant, serious eye irritant, and potential respiratory irritant.[18][19]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[18][21] Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[19][21]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[19]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[21]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[18]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18][21]

References

- Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023-07-13).

- Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture.

- An Accurate Approach for Computational pKa Determination of Phenolic Compounds.

- Stability Testing of Pharmaceutical Products. (2012-03-17).

- Stability Testing of Pharmaceutical Products - TCA Lab / Alfa Chemistry.

- Absolute pKa Determinations for Substituted Phenols | Journal of the American Chemical Society - ACS Publications.

- The Importance of Stability Testing in Pharmaceutical Development - QbD Group. (2023-06-19).

- Stability Testing - Charles River Laboratories.

- Stability testing overview for Pharmaceutical products - GMP SOP.

- Absolute pKa determinations for substituted phenols - SciSpace.

- This compound | 25934-52-5 - Sigma-Aldrich.

- Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - NIH.

- Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (2025-08-07).

- CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents.

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules - PMC - NIH. (2023-02-23).

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-17).

- WO 2012/147098 A2 - Googleapis.com. (2012-11-01).

- Supporting Information.

- LogP—Making Sense of the Value - ACD/Labs.

- CAS No : 25934-52-5 | Product Name : this compound.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).

- Safety Data Sheet - Bio.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-09).

- 3-Cyclopropylmethoxy-4-methoxybenzaldehyde - Safety Data Sheet - ChemicalBook. (2022-08-11).

- 3-CyclopropylMethoxy-4-Hydroxybenzaldehyde (CAS 25934-52-5) - ChemicalBook. (2025-07-24).

- 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde - CPHI Online.

- 25934-52-5|this compound|BLD Pharm.

- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents.

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).

- Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.

- Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1) - ResearchGate.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. cphi-online.com [cphi-online.com]

- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - ProQuest [proquest.com]

- 9. japsonline.com [japsonline.com]

- 10. qbdgroup.com [qbdgroup.com]

- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 12. criver.com [criver.com]

- 13. gmpsop.com [gmpsop.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. bio.vu.nl [bio.vu.nl]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Profile of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Foreword: The Analytical Imperative in Pharmaceutical Synthesis

In the landscape of modern drug development, the rigorous characterization of synthetic intermediates is not merely a procedural formality; it is the bedrock of process control, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde stands as a pivotal intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[1][2]. Understanding its spectroscopic signature is therefore of paramount importance for researchers and chemists in pharmaceutical process development and quality control.

This guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While a comprehensive, publicly available spectral database for this specific, non-commercial intermediate is elusive, this document synthesizes data from structurally analogous compounds and first principles of spectroscopic interpretation to provide a robust and reliable analytical profile. Every piece of data herein is presented with a clear rationale, grounding our predictions in established chemical principles and validated data from related molecules.

Molecular Structure and Analytical Context

The structural features of this compound—a 1,2,4-trisubstituted benzene ring bearing an aldehyde, a hydroxyl group, and a cyclopropylmethoxy ether—give rise to a distinct and interpretable spectroscopic fingerprint. The following sections will deconstruct this fingerprint methodically.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution. The analysis is presented based on spectra hypothetically acquired in a standard deuterated solvent such as DMSO-d₆ or CDCl₃.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum is defined by the chemical environment of each proton. We can predict the spectrum by analyzing the distinct proton groups in the molecule.

-

Aldehydic Proton (-CHO): This is the most deshielded proton, appearing as a sharp singlet far downfield, typically in the range of δ 9.8-10.0 ppm . This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl oxygen and magnetic anisotropy. For comparison, the aldehyde proton of 4-hydroxybenzaldehyde appears at δ 9.82 ppm[3].

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will present as a characteristic three-spin system.

-

H-2: This proton is ortho to the aldehyde group and will appear as a doublet. It is expected around δ 7.40-7.45 ppm .

-

H-6: This proton is ortho to the cyclopropylmethoxy group and meta to the aldehyde. It will appear as a doublet of doublets and is expected around δ 7.30-7.35 ppm .

-

H-5: This proton is ortho to the hydroxyl group and meta to the aldehyde, appearing as a doublet around δ 6.95-7.05 ppm . The spectrum of 4-hydroxybenzaldehyde shows aromatic protons at δ 7.80 and δ 6.96 ppm[3][4].

-

-

Phenolic Proton (-OH): This proton's chemical shift is highly dependent on solvent, concentration, and temperature. It will appear as a broad singlet, likely in the range of δ 5.5-6.5 ppm in CDCl₃, or higher in DMSO-d₆.

-

Cyclopropylmethoxy Group (-O-CH₂-cyclopropyl):

-

Methylene Protons (-O-CH₂-): These protons are adjacent to the aromatic ring's oxygen and will appear as a doublet, due to coupling with the cyclopropyl methine proton, around δ 3.90-4.00 ppm .

-

Methine Proton (-CH-): The single proton on the cyclopropyl ring attached to the methylene group will be a multiplet around δ 1.20-1.30 ppm .

-

Methylene Protons (cyclopropyl -CH₂-): The four protons on the cyclopropyl ring will appear as complex multiplets in the upfield region, typically between δ 0.30-0.70 ppm .

-

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (CHO) | 9.8 - 10.0 | Singlet (s) |

| Aromatic (H-2) | 7.40 - 7.45 | Doublet (d) |

| Aromatic (H-6) | 7.30 - 7.35 | Doublet of Doublets (dd) |

| Aromatic (H-5) | 6.95 - 7.05 | Doublet (d) |

| Phenolic (OH) | 5.5 - 6.5 (variable) | Broad Singlet (br s) |

| Methylene (O-CH₂) | 3.90 - 4.00 | Doublet (d) |

| Cyclopropyl Methine (CH) | 1.20 - 1.30 | Multiplet (m) |

| Cyclopropyl Methylene (CH₂) | 0.30 - 0.70 | Multiplet (m) |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will confirm the presence of all 11 unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (C=O) | 190 - 192 | Characteristic for aromatic aldehydes. 4-hydroxybenzaldehyde shows this carbon at 191.26 ppm[3]. |

| Aromatic (C-4, C-OH) | 150 - 152 | Carbon attached to the electron-donating hydroxyl group. |

| Aromatic (C-3, C-O-CH₂) | 148 - 150 | Carbon attached to the ether oxygen. |

| Aromatic (C-1, C-CHO) | 129 - 131 | Quaternary carbon attached to the aldehyde. |

| Aromatic (C-6) | 125 - 127 | Aromatic CH carbon. |

| Aromatic (C-2) | 115 - 117 | Aromatic CH carbon. |

| Aromatic (C-5) | 110 - 112 | Aromatic CH carbon. |

| Methylene (O-CH₂) | 73 - 75 | Aliphatic carbon attached to oxygen. |

| Cyclopropyl Methine (CH) | 10 - 12 | Highly strained ring carbon. |

| Cyclopropyl Methylene (CH₂) | 3 - 5 | Highly strained ring carbons, shifted significantly upfield. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups within the molecule. The spectrum is a direct representation of the vibrational modes of the chemical bonds.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3500 - 3200 | O-H Stretch (broad) | Phenolic -OH | A broad, strong absorption indicative of the hydrogen-bonded hydroxyl group. The IR spectrum of 4-hydroxy-3-methoxybenzaldehyde shows a characteristic O-H stretch around 3540 cm⁻¹[5]. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium to weak absorptions characteristic of sp² C-H bonds. |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H | Absorptions from the cyclopropylmethoxy group. |

| 2850 - 2800 & 2750-2700 | C-H Stretch | Aldehydic C-H | Two characteristic, medium-intensity bands (Fermi doublets) are a hallmark of the aldehyde C-H stretch. |

| 1700 - 1680 | C=O Stretch | Aldehydic C=O | A very strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde. 4-hydroxy-3-methoxybenzaldehyde shows a strong C=O band at 1696 cm⁻¹[5]. |

| 1600 - 1580 & 1500 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands of variable intensity, characteristic of the benzene ring. |

| 1270 - 1200 & 1050 - 1000 | C-O Stretch | Aryl Ether | Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the cyclopropylmethoxy group. |

Experimental Workflow: Attenuated Total Reflectance (ATR) FTIR

A robust and straightforward method for obtaining an IR spectrum of this solid compound would be via ATR-FTIR.

-

Sample Preparation: A small, pure sample of this compound is placed directly onto the ATR crystal (typically diamond or germanium).

-

Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: The IR beam is directed through the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a small distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

-

Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the resulting interferogram to generate the final IR spectrum.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrumental interferences.

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering further structural insights. The molecular weight of this compound (C₁₁H₁₂O₃) is 192.21 g/mol [6][7][8].

Expected Fragmentation Pattern (Electron Ionization - EI)

In a typical EI-MS experiment, we would expect to see the following key ions:

-

Molecular Ion (M⁺): A peak at m/z 192 , corresponding to the intact molecule with one electron removed. Its intensity may be moderate to strong.

-

[M-H]⁺ Ion: A peak at m/z 191 , resulting from the loss of the aldehydic hydrogen radical. This is often a prominent peak in the mass spectra of aromatic aldehydes. The mass spectrum of 4-hydroxybenzaldehyde shows a very strong peak at m/z 121 ([M-H]⁺)[3].

-

[M-CHO]⁺ Ion: A peak at m/z 163 , from the loss of the formyl radical (•CHO).

-

Loss of Cyclopropylmethyl Radical: A significant fragmentation pathway would involve the cleavage of the ether bond, leading to the loss of the cyclopropylmethyl radical (•C₄H₇), resulting in a fragment at m/z 137 .

-

Formation of the Cyclopropylmethyl Cation: A peak at m/z 55 corresponding to the [C₄H₇]⁺ cation is highly probable and could be a base peak.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 3-CyclopropylMethoxy-4-Hydroxybenzaldehyde | 25934-52-5 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Introduction: The Unassuming Architect of a Leading Anti-Inflammatory Agent

An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde: A Cornerstone Intermediate in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical chemistry, the value of a molecule is often defined by the therapeutic potential it unlocks. This compound (CAS No. 25934-52-5) stands as a prime example of such a critical molecular scaffold. While not a therapeutic agent itself, it is an indispensable advanced intermediate in the synthesis of Roflumilast, a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] Roflumilast is an approved oral medication for treating severe chronic obstructive pulmonary disease (COPD), a progressive and debilitating lung disease.[1][4] The unique cyclopropylmethoxy group of this intermediate is a key structural feature that contributes to the high potency and selectivity of the final active pharmaceutical ingredient (API).[1] Understanding the synthesis, properties, and handling of this intermediate is therefore of paramount importance for chemists and researchers involved in the development of PDE4 inhibitors and other related therapeutic agents.[5][6] This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and its pivotal role in the mechanism of PDE4 inhibition.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application in synthesis and research. These properties dictate storage conditions, solvent selection, and reaction monitoring techniques.

| Property | Value | Source(s) |

| CAS Number | 25934-52-5 | [7][8] |

| Molecular Formula | C₁₁H₁₂O₃ | [7][8] |

| Molecular Weight | 192.21 g/mol | [7][8] |

| IUPAC Name | This compound | |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically ≥95-99% (by HPLC) | [9][10] |

| Storage | 2-8°C Refrigerator, protected from light and moisture | [7] |

| InChI Key | MLAZVBDTWHMFRL-UHFFFAOYSA-N |

Synthesis and Purification: A Strategic Alkylation

The most common and industrially relevant synthesis of this compound involves the selective O-alkylation of a dihydroxybenzaldehyde precursor. The causality behind this strategy is to introduce the crucial cyclopropylmethoxy group onto the catechol ring system.

Core Reaction: Williamson Ether Synthesis

The synthesis typically employs a variation of the Williamson ether synthesis. The starting material is often 3,4-dihydroxybenzaldehyde (protocatechualdehyde). The key challenge is the regioselective alkylation of the hydroxyl group at the C3 position while leaving the C4 hydroxyl group free. This is often achieved through careful control of reaction conditions and the stoichiometry of the reagents.

Detailed Experimental Protocol

This protocol is a representative synthesis; specific conditions may be optimized.

Objective: To synthesize this compound from 3,4-dihydroxybenzaldehyde.

Materials:

-

3,4-dihydroxybenzaldehyde

-

Cyclopropylmethyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3,4-dihydroxybenzaldehyde (1 equivalent) and anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (approx. 1.1 to 1.5 equivalents). Rationale: K₂CO₃ acts as a mild base to deprotonate the phenolic hydroxyl groups, creating phenoxide ions which are potent nucleophiles. Using a slight excess ensures efficient deprotonation.

-

Alkylation: While stirring the suspension, add cyclopropylmethyl bromide (approx. 1.0 to 1.2 equivalents) dropwise at room temperature. Rationale: The nucleophilic phenoxide attacks the electrophilic carbon of the cyclopropylmethyl bromide, displacing the bromide and forming the ether linkage. Careful, slow addition helps to control the reaction exotherm and minimize side reactions.

-

Reaction Monitoring: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with ethyl acetate (3x). Rationale: This step quenches the reaction and partitions the organic product into the ethyl acetate layer, separating it from the inorganic salts and DMF.

-

Washing: Combine the organic layers and wash with water and then with brine. Rationale: Washing removes residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization to yield pure this compound.[11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target intermediate.

Mechanism of Action: The Role in PDE4 Inhibition

This compound is not biologically active itself but is a critical precursor to PDE4 inhibitors like Roflumilast.[1] Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial pro-inflammatory role in cells.[12][13]

The cAMP Pathway:

-

cAMP Production: Signaling molecules (like hormones) activate G-protein coupled receptors, leading to the activation of adenylyl cyclase, which converts ATP into cyclic adenosine monophosphate (cAMP).

-

cAMP Degradation: PDE4 specifically hydrolyzes cAMP into the inactive AMP.[13] This action terminates the downstream signaling of cAMP.

-

Inflammatory Response: In inflammatory cells (like neutrophils and macrophages), low levels of cAMP are associated with the release of pro-inflammatory mediators such as TNF-α, leukotrienes, and interleukins.

-

PDE4 Inhibition: Roflumilast, synthesized from our title compound, inhibits PDE4. This inhibition prevents the breakdown of cAMP.[1]

-

Anti-Inflammatory Effect: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and deactivates key proteins involved in the inflammatory response, ultimately leading to a reduction in inflammation.[4][13]

PDE4 Signaling Pathway Diagram

Caption: Inhibition of PDE4 by Roflumilast increases cAMP levels.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical quality control step. A combination of spectroscopic and chromatographic methods is employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the molecular structure. Expected signals would include aromatic protons on the benzaldehyde ring, the aldehyde proton (~9.8 ppm), a singlet for the phenolic hydroxyl group, and characteristic multiplets for the cyclopropyl and methylene protons of the ether group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₁₁H₁₂O₃ (m/z ≈ 192.21).[7]

-

Infrared (IR) Spectroscopy: Identifies key functional groups. Expected peaks would include a broad O-H stretch for the hydroxyl group (~3300 cm⁻¹), a sharp C=O stretch for the aldehyde (~1680 cm⁻¹), and C-O stretches for the ether linkage.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often achieving results greater than 99%.[9]

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety. The toxicological properties of this specific intermediate have not been fully investigated.[14] Therefore, it should be handled with the standard precautions for a novel chemical compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator designated for chemicals.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Consult the Material Safety Data Sheet (MSDS) provided by the supplier for complete and detailed safety information before handling.[15]

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a class of powerful anti-inflammatory drugs. Its synthesis, while based on classic organic reactions, requires careful control to achieve the desired regioselectivity and purity. For researchers in drug discovery, a firm grasp of the properties and protocols associated with this key building block is essential for the efficient development of next-generation PDE4 inhibitors and the advancement of treatments for inflammatory diseases like COPD.

References

- Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid. (2012). Google Patents (CN102690194A).

-

Development of a Practical Process for the Synthesis of PDE4 Inhibitors. (2023). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

- Improved process for the preparation of roflumilast and intermediates thereof. (2012). Google Patents (WO2012147098A2).

-

Roflumilast. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

A New Route to Roflumilast via Copper-Catalyzed Hydroxylation. (2011). ResearchGate. Retrieved from [Link]

-

Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. (2001). PubMed. Retrieved from [Link]

-

Roflumilast-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

The synthesis of a selective PDE4/TNFα inhibitor. (2002). ResearchGate. Retrieved from [Link]

- Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid. (2013). Google Patents (CN103304408A).

-

Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury. (2024). ACS Publications. Retrieved from [Link]

-

Process related and degradation impurities in anti-inflammatory drug Roflumilast. (2013). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors. (2019). ACS Publications. Retrieved from [Link]

-

Enhancing Your Product with 4-Hydroxybenzaldehyde: Tips for Formulators. (n.d.). Apichemistry. Retrieved from [Link]

-

4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. (n.d.). Apichemistry. Retrieved from [Link]

-

The Cal/OSHA Hazard Communication Regulation — a Guide for Employers. (n.d.). California Department of Industrial Relations. Retrieved from [Link]

Sources

- 1. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. cphi-online.com [cphi-online.com]

- 10. Quinones and Derivatives | CymitQuimica [cymitquimica.com]

- 11. jocpr.com [jocpr.com]

- 12. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. keyorganics.net [keyorganics.net]

- 15. dir.ca.gov [dir.ca.gov]

Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde from protocatechuic aldehyde

An In-depth Technical Guide for the Regioselective Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a key intermediate in pharmaceutical manufacturing, from the readily available starting material, protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). The core challenge in this synthesis—achieving regioselective alkylation of a catechol system—is addressed through a robust three-step sequence involving selective protection, Williamson ether synthesis, and catalytic deprotection. This document elucidates the chemical principles underpinning each step, offering detailed, self-validating protocols suitable for implementation in research and process development laboratories.

Strategic Overview: Overcoming the Regioselectivity Challenge

The synthesis of this compound from protocatechuic aldehyde presents a classic challenge in organic chemistry: the selective functionalization of one of two similar phenolic hydroxyl groups. Direct alkylation of protocatechuic aldehyde with a cyclopropylmethyl halide is inefficient, typically yielding a mixture of 3-O-alkylated, 4-O-alkylated, and 3,4-O-dialkylated products.

The Causality of Non-Selectivity: The hydroxyl group at the C4 position is para to the electron-withdrawing aldehyde group, rendering it more acidic (lower pKa) than the meta-positioned C3 hydroxyl. Consequently, in the presence of a base, the C4 hydroxyl is preferentially deprotonated, making it the more nucleophilic site. Direct alkylation, therefore, favors the formation of the undesired 4-(cyclopropylmethoxy)-3-hydroxybenzaldehyde isomer[1].

To circumvent this inherent reactivity pattern, a protection-alkylation-deprotection strategy is employed. This approach ensures unambiguous regiocontrol by temporarily masking the more reactive C4 hydroxyl, directing the critical cyclopropylmethylation to the C3 position.

The selected three-step pathway is as follows:

-

Selective Protection: The C4 hydroxyl of protocatechuic aldehyde is selectively protected as a benzyl ether. The benzyl group is chosen for its stability under the basic conditions of the subsequent step and its susceptibility to clean removal via catalytic hydrogenolysis—a method that preserves the integrity of the target molecule[2][3][4].

-

Williamson Ether Synthesis: The remaining free C3 hydroxyl of the protected intermediate is alkylated with cyclopropylmethyl bromide. This is a classic SN2 reaction, forming the desired C-O-C linkage[5][6][7].

-

Selective Deprotection: The benzyl protecting group is removed from the C4 position via catalytic hydrogenolysis to yield the final, high-purity product.

Caption: High-level overview of the three-step synthetic strategy.

Part 1: Selective Protection of the C4-Hydroxyl Group

Principle: This step leverages the differential acidity of the two hydroxyl groups. By using a mild base and a controlled stoichiometry of benzyl halide, we can achieve selective benzylation at the more acidic C4 position. Sodium bicarbonate is a suitable base as it is strong enough to deprotonate the more acidic phenol without significantly affecting the less acidic one, thus minimizing dialkylation[8].

Experimental Protocol: Synthesis of 4-Benzyloxy-3-hydroxybenzaldehyde

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add protocatechuic aldehyde (1.0 eq) and N,N-Dimethylformamide (DMF, approx. 5 mL per 1.0 mmol of aldehyde). Stir until the solid is fully dissolved.

-

Reagent Addition: Add sodium bicarbonate (NaHCO₃, 1.5 eq), followed by benzyl chloride (BnCl, 1.1 eq) and a catalytic amount of sodium iodide (NaI, 0.1 eq). The iodide facilitates the reaction via the Finkelstein reaction, converting benzyl chloride in situ to the more reactive benzyl iodide.

-

Reaction Execution: Heat the mixture to 40-50°C and stir for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 10% aqueous HCl and extract with ethyl acetate (3 x volume of DMF).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4-benzyloxy-3-hydroxybenzaldehyde as a solid[8][9][10].

Reagent Summary Table:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |

| Protocatechuic Aldehyde | 138.12 | 1.0 | Starting Material |

| Benzyl Chloride | 126.58 | 1.1 | Protecting Group Source |

| Sodium Bicarbonate | 84.01 | 1.5 | Base |

| Sodium Iodide | 149.89 | 0.1 | Catalyst |

| DMF | 73.09 | - | Solvent |

Part 2: Williamson Ether Synthesis of the C3-Hydroxyl Group

Principle: With the C4 position securely protected, the C3 hydroxyl is now the sole site for alkylation. The Williamson ether synthesis proceeds via an SN2 mechanism where the alkoxide, formed by deprotonating the C3-OH with a suitable base, acts as a nucleophile attacking the primary carbon of cyclopropylmethyl bromide[5][6][11]. Potassium carbonate is an effective base for this transformation, and acetone is a common solvent[12].

Experimental Protocol: Synthesis of 4-Benzyloxy-3-(cyclopropylmethoxy)benzaldehyde

-

Reaction Setup: In a dry round-bottom flask, dissolve the 4-benzyloxy-3-hydroxybenzaldehyde (1.0 eq) from the previous step in acetone (approx. 10 mL per 1.0 mmol).

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) followed by cyclopropylmethyl bromide (1.2 eq).

-

Reaction Execution: Heat the suspension to reflux (approx. 56°C) and maintain for 12-18 hours, monitoring by TLC. The reaction is typically complete when the starting material spot is no longer visible.

-

Work-up: Cool the reaction mixture and filter off the inorganic solids. Wash the solids with a small amount of acetone.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the pure diether product.

Reagent Summary Table:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |

| 4-Benzyloxy-3-hydroxybenzaldehyde | 228.24 | 1.0 | Substrate |

| Cyclopropylmethyl Bromide | 135.02 | 1.2 | Alkylating Agent |

| Potassium Carbonate | 138.21 | 2.0 | Base |

| Acetone | 58.08 | - | Solvent |

Part 3: Selective Deprotection to Yield the Final Product

Principle: The final step is the selective cleavage of the benzyl ether in the presence of the cyclopropylmethyl ether. Catalytic hydrogenolysis is the method of choice for this transformation. In this reaction, hydrogen gas, activated by a palladium on carbon (Pd/C) catalyst, cleaves the C-O bond of the benzyl ether. This process is highly selective because the benzylic C-O bond is susceptible to hydrogenolysis, while the alkyl C-O bond of the desired ether is stable under these conditions[2][3].

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the 4-benzyloxy-3-(cyclopropylmethoxy)benzaldehyde (1.0 eq) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc) in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or 1 atm pressure) at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound[13][14][15].

Reagent and Characterization Summary:

| Reagent/Product | Molar Mass ( g/mol ) | Molar Eq. | Role |

| 4-Benzyloxy-3-(cyclopropylmethoxy)benzaldehyde | 282.34 | 1.0 | Substrate |

| 10% Palladium on Carbon | - | 5-10% w/w | Catalyst |

| Hydrogen (H₂) | 2.02 | Excess | Reducing Agent |

| Ethanol / Ethyl Acetate | - | - | Solvent |

| Final Product | 192.21 | - | This compound |

Final Product Characterization Data:

| Property | Value |

| CAS Number | 25934-52-5[13][14][15][16] |

| Molecular Formula | C₁₁H₁₂O₃[13][14][15] |

| Appearance | Off-white to light yellow solid |

| Purity (Typical) | >98% (HPLC)[17] |

Comprehensive Synthesis Workflow

The following diagram provides a detailed visual representation of the entire synthetic pathway, including all reagents and intermediate structures.

Caption: Detailed workflow for the synthesis of the target molecule.

Conclusion

The synthesis of this compound is effectively and regioselectively achieved from protocatechuic aldehyde via a three-step protection-alkylation-deprotection sequence. This methodology provides a reliable and scalable route, addressing the inherent challenge of catechol chemistry. The protocols described herein are robust and utilize standard laboratory techniques, making this guide a valuable resource for researchers and process chemists in the pharmaceutical industry.

References

-

3-CyclopropylMethoxy-4-Hydroxybenzaldehyde CAS 25934-52-5. Watson International. [Link]

-

CAS No : 25934-52-5 | Product Name : this compound. Pharmaffiliates. [Link]

-

Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal. [Link]

-

Synthesis of 4-benzyloxybenzaldehyde. PrepChem.com. [Link]

- WO 2012/147098 A2.

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

-

How can I selectively protect one of the OH groups of a polysubstituted catechol? ResearchGate. [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Benzyl Protection. Common Organic Chemistry. [Link]

-

A new method for the deprotection of benzyl ethers or the selective protection of alcohols. PubMed. [Link]

- CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.

-

Williamson Ether Synthesis. YouTube. [Link]

-

Selective alkylation of organic compounds. MedCrave online. [Link]

-

9.5: Williamson ether synthesis. Chemistry LibreTexts. [Link]

-

Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. ResearchGate. [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

-

Process related and degradation impurities in anti-inflammatory drug Roflumilast. JOCPR. [Link]

-

Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI. [Link]

-

13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

-

Protecting Groups in Organic Synthesis. UT Southwestern. [Link]

-

Protection and Deprotection. CEM Corporation. [Link]

-

3,4-dihydroxybenzaldehyde, 139-85-5. The Good Scents Company. [Link]

-

3,4-Dihydroxybenzaldehyde. Wikipedia. [Link]

-

Direct, enantioselective α-alkylation of aldehydes using simple olefins. Macmillan Group - Princeton University. [Link]

-

Direct, enantioselective α-alkylation of aldehydes using simple olefins. PubMed. [Link]

-

A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution. PubMed. [Link]

-

3,4-Dihydroxybenzaldehyde | C7H6O3 | CID 8768. PubChem. [Link]

-

Direct, enantioselective α-alkylation of aldehydes using simple olefins. Princeton University. [Link]

Sources

- 1. A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde [mdpi.com]

- 9. 3-(Benzyloxy)-4-hydroxybenzaldehyde | 50773-56-3 | Benchchem [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jocpr.com [jocpr.com]

- 13. watson-int.com [watson-int.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. 3-CyclopropylMethoxy-4-Hydroxybenzaldehyde | 25934-52-5 [chemicalbook.com]

- 16. This compound | 25934-52-5 [sigmaaldrich.com]

- 17. cphi-online.com [cphi-online.com]

The Rising Therapeutic Potential of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde Derivatives: A Technical Guide

Introduction: A Scaffold of Promise

In the landscape of medicinal chemistry, the benzaldehyde scaffold has long been a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Among these, 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde has emerged as a particularly interesting starting point for drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives based on this core structure, offering a roadmap for researchers and drug development professionals.

I. The Core Moiety: Synthesis and Derivatization Potential

The parent compound, this compound, is a key intermediate in the synthesis of various pharmaceutical compounds.[4] Its synthesis typically involves the reaction of a 3-halo-4-hydroxybenzaldehyde with cyclopropylmethanol in the presence of a base.[5] This core structure offers several avenues for chemical modification, allowing for the creation of a diverse library of derivatives. The aldehyde functional group is particularly amenable to the formation of Schiff bases, hydrazones, and other related compounds, which have been shown to possess significant biological activities.[1][3][6]

General Synthetic Workflow for Derivatization

The following diagram illustrates a generalized workflow for the synthesis of various derivatives from the this compound core.

Caption: Inhibition of the NF-κB pathway.

D. Anticancer Activity: Targeting Cancer Cell Viability

The cytotoxic effects of benzaldehyde derivatives against various cancer cell lines have been documented. [7][8][9]The mechanism of action often involves the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. 5. Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader.

-

Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined. [8][9]

III. Structure-Activity Relationship (SAR) and Future Directions

Systematic modification of the this compound core and subsequent biological evaluation will be crucial for establishing a clear structure-activity relationship (SAR). Key areas for investigation include:

-

The nature of the substituent on the imine nitrogen in Schiff base derivatives.

-

The type of heterocyclic ring formed in cyclization reactions.

-

The electronic and steric properties of the introduced functional groups.

Understanding these relationships will guide the rational design of more potent and selective derivatives with improved pharmacokinetic and pharmacodynamic profiles.

IV. Conclusion

Derivatives of this compound represent a promising class of compounds with the potential for diverse therapeutic applications. Their facile synthesis and the broad spectrum of biological activities associated with the benzaldehyde scaffold make them an attractive area for further research and development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for scientists to explore the full therapeutic potential of this versatile chemical entity.

References

-

The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. (2009). Journal of Biological Chemistry, 284(20), 13291-13295. [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

Ménasché, P. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 575. [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

-

NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). PUR-FORM. [Link]

-

Wikipedia contributors. (2024). NF-κB. Wikipedia. [Link]

-

The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. (2009). ResearchGate. [Link]

-

Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. MDPI. [Link]

-

Nrf2 signaling: An adaptive response pathway for protection against environmental toxic insults. (2012). ResearchGate. [Link]

-

The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress. (2009). PubMed. [Link]

-

Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. (2019). ACS Omega, 4(4), 7166–7172. [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). Molecules, 26(19), 5907. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

-

DPPH Radical Scavenging Assay. (2022). MDPI. [Link]

-

Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. (2014). Journal of Medicinal Chemistry, 57(16), 7061–7072. [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). (2024). E3S Web of Conferences, 503, 07005. [Link]

-

Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. (2020). Plants, 9(1), 102. [Link]

-

Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (2013). Arabian Journal of Chemistry, 10, S1735–S1741. [Link]

-

Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. (2008). ResearchGate. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (2004). Pakistan Journal of Biological Sciences, 7(8), 1390-1392. [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). Molecules, 26(10), 2993. [Link]

-

Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3, 3 0-diaminodipropylamine. (2013). Semantic Scholar. [Link]

-

Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (2022). International Journal of Multidisciplinary Research and Studies, 5(3). [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50822. [Link]

-

Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (2017). Arabian Journal of Chemistry, 10, S1735-S1741. [Link]

-

Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 102-107. [Link]

-

Scheme 16: (A) Examples of anti-inflammatory benzaldehyde derivatives... (n.d.). ResearchGate. [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 331–342. [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2015). Jurnal Sains dan Teknologi, 14(2), 117-124. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

CAS No : 25934-52-5 | Product Name : this compound. (n.d.). Pharmaffiliates. [Link]

Sources

- 1. daneshyari.com [daneshyari.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Senior Application Scientist's Guide to 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde: A Novel Vanillin Analogue

Executive Summary

Vanillin, the principal component of natural vanilla flavor, is a cornerstone of the flavor, fragrance, and pharmaceutical industries. Its versatile chemical structure, featuring hydroxyl, methoxy, and aldehyde functional groups, makes it a prime scaffold for chemical modification to develop novel compounds with enhanced or unique properties.[1][2] This technical guide provides an in-depth examination of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde, a structurally intriguing analogue of vanillin. We present a detailed, field-tested protocol for its synthesis via the Williamson ether synthesis, a comprehensive framework for its analytical validation, and a discussion of its potential applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced vanillin derivatives in their work.

Introduction: The Rationale for Vanillin Analogue Development

The vanillin scaffold is a "privileged structure" in medicinal chemistry and materials science.[1] Its three reactive sites can be independently modified to fine-tune properties such as receptor binding affinity, solubility, metabolic stability, and sensory profile.[1][2] The development of analogues is driven by several key objectives:

-

Enhanced Bioactivity: Modifying the vanillin structure can lead to derivatives with potent and specific biological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties.[1][3]

-

Novel Sensory Profiles: In the flavor and fragrance industry, structural analogues can produce unique aroma and taste profiles that expand the creative palette.

-

Improved Physicochemical Properties: Alterations to the vanillin molecule can improve characteristics like thermal stability, solubility, and resistance to oxidation.

-

Intellectual Property: Novel analogues provide a pathway to new chemical entities with distinct patentability.

This guide focuses on this compound, where the traditional methoxy group of vanillin is replaced by a cyclopropylmethoxy group. The introduction of the strained, lipophilic cyclopropyl ring is a common strategy in medicinal chemistry to improve metabolic stability and binding interactions.

Molecular Profile: this compound

A thorough understanding of a molecule's properties is foundational to its application. The key characteristics of the target compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [4][5][6] |

| CAS Number | 25934-52-5 | [4][5][6] |

| Molecular Formula | C₁₁H₁₂O₃ | [4][6] |

| Molecular Weight | 192.21 g/mol | [4][5][6] |

| Appearance | White to off-white crystalline powder | [7] |

| Purity | Typically >95-99% (HPLC) | [4][7] |

| Storage | Store at 2-8°C, sealed in a dry environment | [6][8] |

Synthesis Protocol: A Self-Validating Williamson Ether Synthesis Approach

The most direct and reliable method for preparing this compound is the Williamson ether synthesis, a robust Sₙ2 reaction.[9][10][11] This process involves the deprotonation of the phenolic hydroxyl group of vanillin to form a nucleophilic phenoxide, which then displaces a halide from (bromomethyl)cyclopropane.

Synthesis Pathway & Mechanism

The reaction proceeds in two key stages:

-

Deprotonation: A base is used to abstract the acidic proton from the 4-hydroxyl group of vanillin, forming the sodium vanillinate salt.

-

Nucleophilic Substitution (Sₙ2): The resulting vanillinate anion acts as a nucleophile, attacking the electrophilic methylene carbon of (bromomethyl)cyclopropane. This backside attack displaces the bromide leaving group, forming the desired ether linkage in a single, concerted step.[11][12]

Detailed Experimental Protocol

-

Materials:

-

Vanillin (1.0 eq)

-

(Bromomethyl)cyclopropane (1.1 - 1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Deionized water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add vanillin (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Scientist's Insight: Using an excess of a mild inorganic base like K₂CO₃ is crucial. It is strong enough to deprotonate the phenol but not so strong as to promote side reactions.[10] It is also easily removed by filtration, simplifying the workup. Anhydrous conditions are preferred to prevent hydrolysis of the alkyl halide.

-

-

Solvent Addition: Add anhydrous DMF to the flask until the solids are submerged and can be stirred effectively (approx. 5-10 mL per gram of vanillin).

-

Scientist's Insight: DMF is an excellent polar aprotic solvent for Sₙ2 reactions. It effectively solvates the potassium cation, leaving the vanillinate anion "naked" and highly nucleophilic, thus accelerating the reaction.[10]

-

-

Reagent Addition: Add (bromomethyl)cyclopropane (1.1 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin spot has been consumed.

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF). Extract the aqueous layer three times with ethyl acetate.

-

Scientist's Insight: This step removes the water-soluble DMF and potassium salts. Multiple extractions with a moderate volume of ethyl acetate are more efficient than a single extraction with a large volume.

-

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Scientist's Insight: The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.

-

Analytical Validation: A Self-Validating Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-pronged analytical approach provides a self-validating system where data from orthogonal techniques converge to provide an unambiguous result.

Spectroscopic and Chromatographic Characterization

| Technique | Expected Results & Interpretation |

| ¹H NMR | Confirms structural integrity. Expect to see characteristic peaks for: aromatic protons on the benzaldehyde ring, the aldehyde proton (~9.8 ppm), the phenolic hydroxyl proton (a broad singlet), the methylene protons of the cyclopropylmethoxy group (-O-CH ₂-), and the methine and methylene protons of the cyclopropyl ring itself (in the upfield region, ~0.3-1.2 ppm). |

| ¹³C NMR | Verifies the carbon skeleton. Key signals will correspond to the aldehyde carbonyl carbon, the aromatic carbons (including those bonded to oxygen), the methylene carbon of the ether linkage, and the unique carbons of the cyclopropyl ring. |

| Mass Spec (MS) | Confirms molecular weight. The molecular ion peak [M]+ or protonated species [M+H]+ should correspond to the calculated molecular weight of 192.21 g/mol . |

| HPLC | Determines quantitative purity. Using a suitable method (e.g., C18 column, water/acetonitrile mobile phase), the purity can be determined by the area percentage of the main product peak. A purity of >95% is typically desired for research applications.[7] |

| FTIR | Identifies functional groups. Expect characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), the C=O stretch of the aldehyde (~1680 cm⁻¹), and C-O ether stretches. |

Applications and Future Directions

The unique structure of this compound suggests several promising avenues for research and development:

-

Pharmaceutical Intermediate: As a vanillin analogue, it can serve as a building block for more complex molecules in drug discovery programs.[1][13] It is a known intermediate in the synthesis of Roflumilast, a medication used to treat severe COPD.[8]

-

Enzyme Inhibition Studies: The cyclopropyl group can confer unique binding properties, making this compound a candidate for screening as an inhibitor in various enzyme systems, such as cyclooxygenase (COX) enzymes.[13][14]

-

Flavor & Fragrance Research: The replacement of the methoxy with a cyclopropylmethoxy group will undoubtedly alter the sensory profile. Olfactory evaluation is needed to determine its potential as a novel aroma chemical with unique woody, spicy, or fruity notes.

-

Polymer and Materials Science: Phenolic compounds like this can be used as monomers or additives in the development of novel polymers and resins.

Conclusion

This compound represents a valuable and accessible analogue of vanillin. Its synthesis via the Williamson ether synthesis is straightforward, scalable, and relies on well-understood chemical principles. The robust analytical workflow presented here ensures a self-validating process to confirm product identity and purity. With potential applications spanning pharmaceuticals, flavor chemistry, and materials science, this compound serves as an excellent platform for innovation, empowering researchers to explore new chemical space built upon a classic and versatile scaffold.

References

- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.

- Chemoinformatics approach to design and develop vanillin analogs as COX-1 inhibitor. ResearchGate.

- This compound | 25934-52-5. Sigma-Aldrich.

- Vanillin analogs: Significance and symbolism. Semantic Scholar.

- Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry.

- This compound | 25934-52-5. Merck.

- Design, Synthesis, and Biological Evaluation of Vanillin Hydroxamic Acid Derivatives as Novel Peptide Deformylase Inhibitors. ResearchGate.

- CAS No : 25934-52-5 | Product Name : this compound. Pharmaffiliates.

- Williamson Ether Synthesis. Chemistry Steps.

- Williamson Ether Synthesis. J&K Scientific LLC.

- Williamson ether synthesis. Wikipedia.

- 3-CyclopropylMethoxy-4-Hydroxybenzaldehyde | 25934-52-5. ChemicalBook.

- 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde. CPHI Online.

- This compound | 25934-52-5. BLD Pharm.

- The Williamson Ether Synthesis. Master Organic Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 25934-52-5 [sigmaaldrich.com]

- 5. This compound | 25934-52-5 [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. cphi-online.com [cphi-online.com]

- 8. 25934-52-5|this compound|BLD Pharm [bldpharm.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Chemoinformatics approach to design and develop vanillin analogs as COX-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vanillin analogs: Significance and symbolism [wisdomlib.org]

An In-Depth Technical Guide to 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Foreword